(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MG 132 is synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-benzyloxycarbonyl-L-leucine with L-leucine and L-leucinal using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of MG 132 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
MG 132 undergoes various chemical reactions, including:
Oxidation: MG 132 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of MG 132 can lead to the formation of alcohol derivatives.
Substitution: MG 132 can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
MG 132 is extensively used in scientific research due to its ability to inhibit proteasome activity. Some key applications include:
Chemistry: Used as a tool to study protein degradation pathways.
Biology: Employed in cell biology to investigate the role of proteasomes in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of proteasome inhibitors for therapeutic use
Mechanism of Action
MG 132 exerts its effects by inhibiting the proteolytic activity of the 26S proteasome complex. It binds to the active site of the proteasome, preventing the degradation of ubiquitin-conjugated proteins. This inhibition leads to the accumulation of these proteins, which can trigger various cellular responses, including apoptosis. MG 132 also activates c-Jun N-terminal kinase (JNK1) and inhibits NF-κB activation, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
MG 115: Another peptide aldehyde that inhibits proteasome activity.
ALLN (acetyl-leu-leu-norleucinal): A proteasome inhibitor with similar properties.
Bortezomib (PS-341): A clinically used proteasome inhibitor with higher specificity
Uniqueness of MG 132
MG 132 is unique due to its reversible inhibition of the proteasome and its ability to permeate cells easily. Unlike some other inhibitors, MG 132 can inhibit both proteasomal and lysosomal proteases, making it a versatile tool in research .
Properties
Molecular Formula |
C32H47F5O3S |
---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(7S,8R,9R,13S,14R,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28-,29+,30-,41?/m0/s1 |
InChI Key |
VWUXBMIQPBEWFH-STSJHAPQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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